molecular formula C13H17BrN2 B15134143 5-bromo-3-phenyl-2,3,3a,4,5,6,7,7a-octahydro-1H-indazole

5-bromo-3-phenyl-2,3,3a,4,5,6,7,7a-octahydro-1H-indazole

Cat. No.: B15134143
M. Wt: 281.19 g/mol
InChI Key: SSMCYAQEQVWNSM-UHFFFAOYSA-N
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Description

5-bromo-3-phenyl-2,3,3a,4,5,6,7,7a-octahydro-1H-indazole: is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their wide range of biological activities, including anti-inflammatory, antimicrobial, anticancer, and antiviral properties . The unique structure of this compound, featuring a bromine atom and a phenyl group, makes it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-bromo-3-phenyl-2,3,3a,4,5,6,7,7a-octahydro-1H-indazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of a brominated phenylhydrazine with a suitable cyclohexanone derivative. The reaction is usually carried out in the presence of a strong acid catalyst, such as hydrochloric acid, under reflux conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-bromo-3-phenyl-2,3,3a,4,5,6,7,7a-octahydro-1H-indazole involves its interaction with specific molecular targets. For instance, it can inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which plays a role in inflammation. By binding to the active site of COX-2, the compound prevents the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation .

Comparison with Similar Compounds

  • 3-phenyl-2,3,3a,4,5,6,7,7a-octahydro-1H-indazole
  • 5-chloro-3-phenyl-2,3,3a,4,5,6,7,7a-octahydro-1H-indazole
  • 5-fluoro-3-phenyl-2,3,3a,4,5,6,7,7a-octahydro-1H-indazole

Uniqueness: The presence of the bromine atom in 5-bromo-3-phenyl-2,3,3a,4,5,6,7,7a-octahydro-1H-indazole imparts unique chemical properties, such as increased reactivity in substitution reactions. This makes it a valuable compound for the synthesis of novel derivatives with enhanced biological activities .

Properties

Molecular Formula

C13H17BrN2

Molecular Weight

281.19 g/mol

IUPAC Name

5-bromo-3-phenyl-2,3,3a,4,5,6,7,7a-octahydro-1H-indazole

InChI

InChI=1S/C13H17BrN2/c14-10-6-7-12-11(8-10)13(16-15-12)9-4-2-1-3-5-9/h1-5,10-13,15-16H,6-8H2

InChI Key

SSMCYAQEQVWNSM-UHFFFAOYSA-N

Canonical SMILES

C1CC2C(CC1Br)C(NN2)C3=CC=CC=C3

Origin of Product

United States

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